1-(4-chlorobenzyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(4-chlorobenzyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a hydroxyphenyl group, and a pyrrolidine ring. The presence of these functional groups contributes to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.
Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group can be attached through a coupling reaction, such as a Suzuki coupling, using a boronic acid derivative of the hydroxyphenyl group and a suitable palladium catalyst.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using a suitable amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form a hydroxyl group.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-diabetic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in disease pathways.
Modulating Receptors: Interacting with cell surface receptors to alter cellular signaling.
Affecting Gene Expression: Influencing the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
1-(4-chlorobenzyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(4-chlorobenzyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide and 1-(4-chlorobenzyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide share structural similarities.
Uniqueness: The presence of the hydroxyphenyl group in this compound may contribute to its unique biological activity and reactivity compared to its analogs.
Properties
Molecular Formula |
C18H17ClN2O3 |
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Molecular Weight |
344.8 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H17ClN2O3/c19-14-3-1-12(2-4-14)10-21-11-13(9-17(21)23)18(24)20-15-5-7-16(22)8-6-15/h1-8,13,22H,9-11H2,(H,20,24) |
InChI Key |
RPECFXDGOKWFGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)O |
Origin of Product |
United States |
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